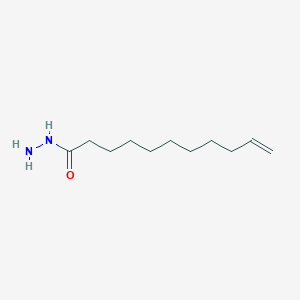

Undec-10-enohydrazide

Descripción general

Descripción

Undec-10-enohydrazide is a chemical compound with the CAS Number: 5458-77-5 . It has a molecular weight of 198.31 and its IUPAC name is 10-undecenohydrazide . The compound is typically stored at room temperature .

Synthesis Analysis

Undec-10-enoic Acid has been used in the synthesis of macroheterocycles containing hydrazide and ester fragments . This was achieved by [1 + 1]-condensation of ethane-1,2-diyl bis (10-oxoundecanoate) with malonic, glutaric, L- (+)-tartaric, and pyridine-2,6-dicarboxylic acid dihydrazides .

Molecular Structure Analysis

The InChI code for Undec-10-enohydrazide is 1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14) . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Macroheterocycles

Undec-10-enohydrazide has been utilized in the synthesis of macroheterocycles, which are large ring molecules that have potential biological activity. By undergoing [1 + 1]-condensation with dihydrazides of different dicarboxylic acids, it forms 31-, 32-, and 33-membered rings containing both ester and hydrazide fragments . These macroheterocycles could be explored for their biological properties, such as enzyme inhibition or receptor binding.

Mecanismo De Acción

Target of Action

Undec-10-enohydrazide is a compound used in proteomics research . .

Mode of Action

It’s known that undec-10-enohydrazide is used in the synthesis of potentially biologically active macroheterocycles . These macroheterocycles are synthesized by [1 + 1]-condensation of ethane-1,2-diyl bis(10-oxoundecanoate) with various dihydrazides .

Biochemical Pathways

It’s known that undec-10-enohydrazide is involved in the synthesis of macroheterocycles, which could potentially interact with various biochemical pathways .

Result of Action

It’s known that undec-10-enohydrazide is used in the synthesis of potentially biologically active macroheterocycles . These macroheterocycles could potentially have various molecular and cellular effects.

Propiedades

IUPAC Name |

undec-10-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWQHDWECZBDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281974 | |

| Record name | undec-10-enohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undec-10-enohydrazide | |

CAS RN |

5458-77-5 | |

| Record name | 10-Undecenoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5458-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | undec-10-enohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B1197511.png)

![1-(Phenylmethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B1197514.png)